molecular formula C17H16ClFN4O3S2 B2739695 2-(2-chloro-6-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251648-05-1

2-(2-chloro-6-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2739695
CAS RN: 1251648-05-1
M. Wt: 442.91
InChI Key: HEDKQYZEANAGRY-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C17H16ClFN4O3S2 and its molecular weight is 442.91. The purity is usually 95%.
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Scientific Research Applications

Base-Initiated Reactions of Pyridinium Salts
Investigations into the base-initiated reactions of N-fluoropyridinium triflate have been conducted, revealing that reactions can occur in various solvents, leading to pyridine derivatives substituted with solvent molecules. These studies contribute to understanding the reaction mechanisms and potential applications in synthesis (Umemoto et al., 1996).

Antifungal Activity
Research has been conducted on the antifungal properties of triazolo[4,3-a]pyridine compounds, such as the synthesis of 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine. These studies are essential for developing new antifungal agents and understanding their efficacy against various fungal strains (Wang et al., 2018).

Antimalarial Agents Development
A significant focus has been on designing and synthesizing novel [1,2,4]triazolo[4,3-a]pyridines with sulfonamide fragments for antimalarial drug development. These compounds have been evaluated for their in vitro antimalarial activity, providing a basis for future drug discovery programs (Karpina et al., 2020).

Inhibitory Activity on Transforming Growth Factor-β Type 1 Receptor Kinase
Research on 2-benzylamino-4(5)-(6-methylpyridin-2-yl)-5(4)-([1,2,4]triazolo[1,5-a]pyridin-6-yl)thiazoles has shown their potential in inhibiting ALK5 phosphorylation, which is significant in the context of cellular signaling and potential therapeutic applications (Krishnaiah et al., 2012).

Herbicidal Activity
There has been research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating their potential as herbicides. This research is crucial for developing new agricultural chemicals and understanding their effectiveness on various plant species (Moran, 2003).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O3S2/c18-14-2-1-3-15(19)13(14)11-23-17(24)22-10-12(4-5-16(22)20-23)28(25,26)21-6-8-27-9-7-21/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDKQYZEANAGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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